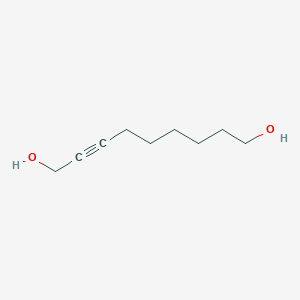
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide is a chemical compound known for its unique structure and properties It features a benzyl group attached to a butanediamide backbone, with a 4-methylbenzene-1-sulfonyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzylamine: Benzylamine is synthesized through the reduction of benzyl cyanide.
Sulfonylation: The benzylamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-4-methylbenzenesulfonamide.
Amidation: The final step involves the reaction of N-benzyl-4-methylbenzenesulfonamide with butanediamide under appropriate conditions to yield N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or sulfonyl derivatives.
Scientific Research Applications
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide can be compared with other similar compounds, such as:
N-Benzyl-4-methylbenzenesulfonamide: Lacks the butanediamide backbone, resulting in different chemical properties and reactivity.
N-Benzyl-N-(4-methylbenzenesulfonyl)acetamide: Contains an acetamide group instead of butanediamide, leading to variations in biological activity and applications.
The uniqueness of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
104816-53-7 |
|---|---|
Molecular Formula |
C18H20N2O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-benzyl-N'-(4-methylphenyl)sulfonylbutanediamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14-7-9-16(10-8-14)25(23,24)20-18(22)12-11-17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
NKXFXFZPKYEXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


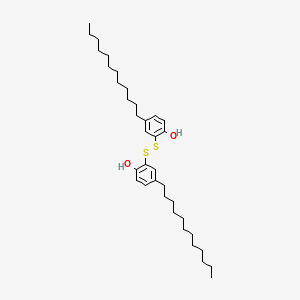
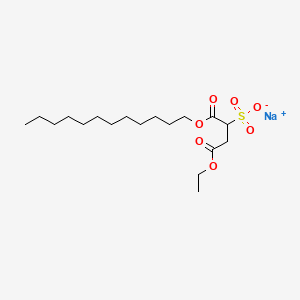
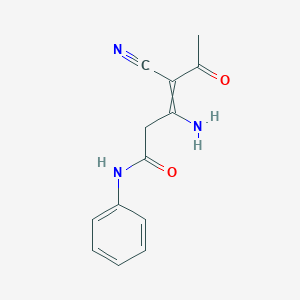
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
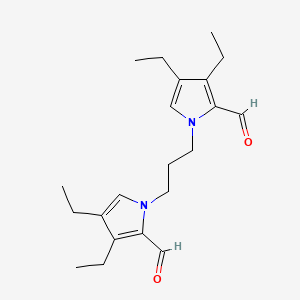

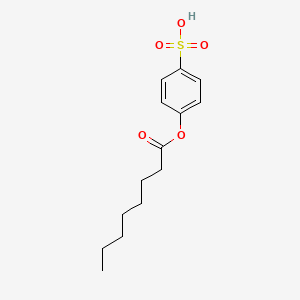
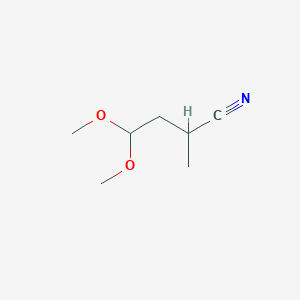
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
